

An In-depth Technical Guide to OSM-S-106: A Novel Antimalarial Agent

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Compound of Interest

Compound Name: OSM-S-106

Cat. No.: B12374060

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This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **OSM-S-106**, a promising antimalarial candidate. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

OSM-S-106 is an aminothieno pyrimidine benzene sulfonamide that has demonstrated potent activity against *Plasmodium falciparum*, the parasite responsible for the most severe form of malaria.^{[1][2][3][4][5]} It was identified from a screen of a GSK library and has been the subject of an Open Source Malaria campaign. What makes **OSM-S-106** particularly noteworthy is its novel mechanism of action, which involves "reaction hijacking" of the parasite's asparaginyl-tRNA synthetase (PfAsnRS). This compound exhibits high selectivity for the parasite enzyme over its human counterpart, low cytotoxicity, and a low propensity for resistance development, making it an attractive lead for further development.

Chemical Structure and Properties

OSM-S-106 belongs to the class of pyrimidine-based sulfonamides. Its chemical structure is presented below.

Chemical Identifiers:

- CAS Number: 2650846-59-4

- Also known as: TCMDC-135294

The molecule is characterized by a synthetically accessible scaffold, which allows for the generation of derivatives to explore structure-activity relationships. It is reported to be stable in the solid state.

Quantitative Data Summary

The biological activity and physicochemical properties of **OSM-S-106** are summarized in the tables below.

Table 1: Biological Activity of **OSM-S-106**

Parameter	Organism/Cell Line	Value	Reference
IC50 (72h)	Plasmodium falciparum (3D7 strain)	0.058 ± 0.017 µM	
IC50	Plasmodium berghei (liver stage)	0.25 / 0.42 µM	
IC50	HepG2 cell line (cytotoxicity)	49.6 / 47.3 µM	
Selectivity Index (HepG2/ P. berghei)	-	>140-fold	

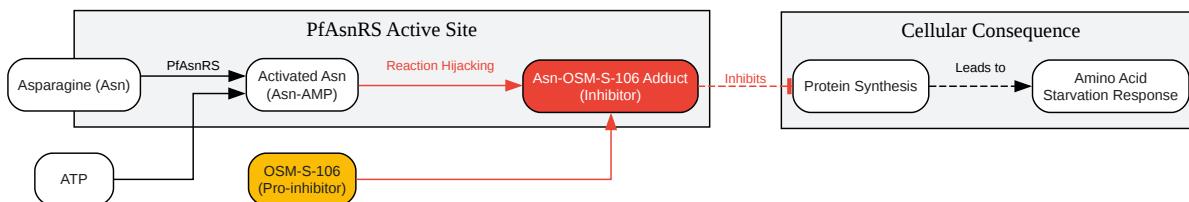
Table 2: Physicochemical Properties of **OSM-S-106**

Property	Value	Reference
Molecular Weight	Not explicitly stated in search results	
LogP	Not explicitly stated in search results	
Solubility	Not explicitly stated in search results	
Intrinsic Clearance (human microsomes)	Low	

Mechanism of Action: Reaction Hijacking

OSM-S-106 acts as a pro-inhibitor that targets the *Plasmodium falciparum* cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). The inhibition mechanism is a novel process termed "reaction hijacking."

In the normal enzymatic reaction, PfAsnRS catalyzes the attachment of asparagine (Asn) to its corresponding tRNA (tRNAAsn). **OSM-S-106** intervenes in this process. The enzyme activates asparagine, and instead of this activated amino acid being transferred to the tRNA, it is attacked by **OSM-S-106**. This results in the formation of a stable Asn-**OSM-S-106** adduct. This adduct is a potent inhibitor of PfAsnRS, leading to the cessation of protein synthesis and activation of the amino acid starvation response in the parasite. Importantly, the human AsnRS is significantly less susceptible to this reaction hijacking, providing a basis for the compound's selectivity.



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Caption: Mechanism of action of **OSM-S-106** via reaction hijacking of PfAsnRS.

Experimental Protocols

Synthesis of **OSM-S-106**

The synthesis of **OSM-S-106** is achieved through a multi-step process. While the full detailed protocol is found in supplementary materials of the source publication, the key steps are outlined as follows:

- Heterocycle Synthesis: Preparation of the pyrimidine core is conducted in a two-step synthesis.
- Bromination: The pyrimidine core undergoes bromination.
- Amination: An amination reaction follows the bromination step.
- Suzuki Coupling: The final step involves a Suzuki coupling with benzenesulfonamide pinacol boronate to yield **OSM-S-106**.

The reported yields for this synthetic route range from 45% to 70%, and the process has been successfully conducted on a gram scale.

In Vitro Activity Assays

- *P. falciparum* Blood Stage Activity: The 3D7 strain of *P. falciparum* was used to determine the 50% inhibitory concentration (IC₅₀) over a 72-hour incubation period.
- *P. berghei* Liver Stage Activity: The activity of **OSM-S-106** against the liver stages of the parasite was assessed using *P. berghei* in HepG2-A16-CD81-EGF cells.
- Cytotoxicity Assay: The cytotoxicity of the compound was evaluated against the HepG2 cell line to determine the 50% inhibitory concentration.

Resistance Studies

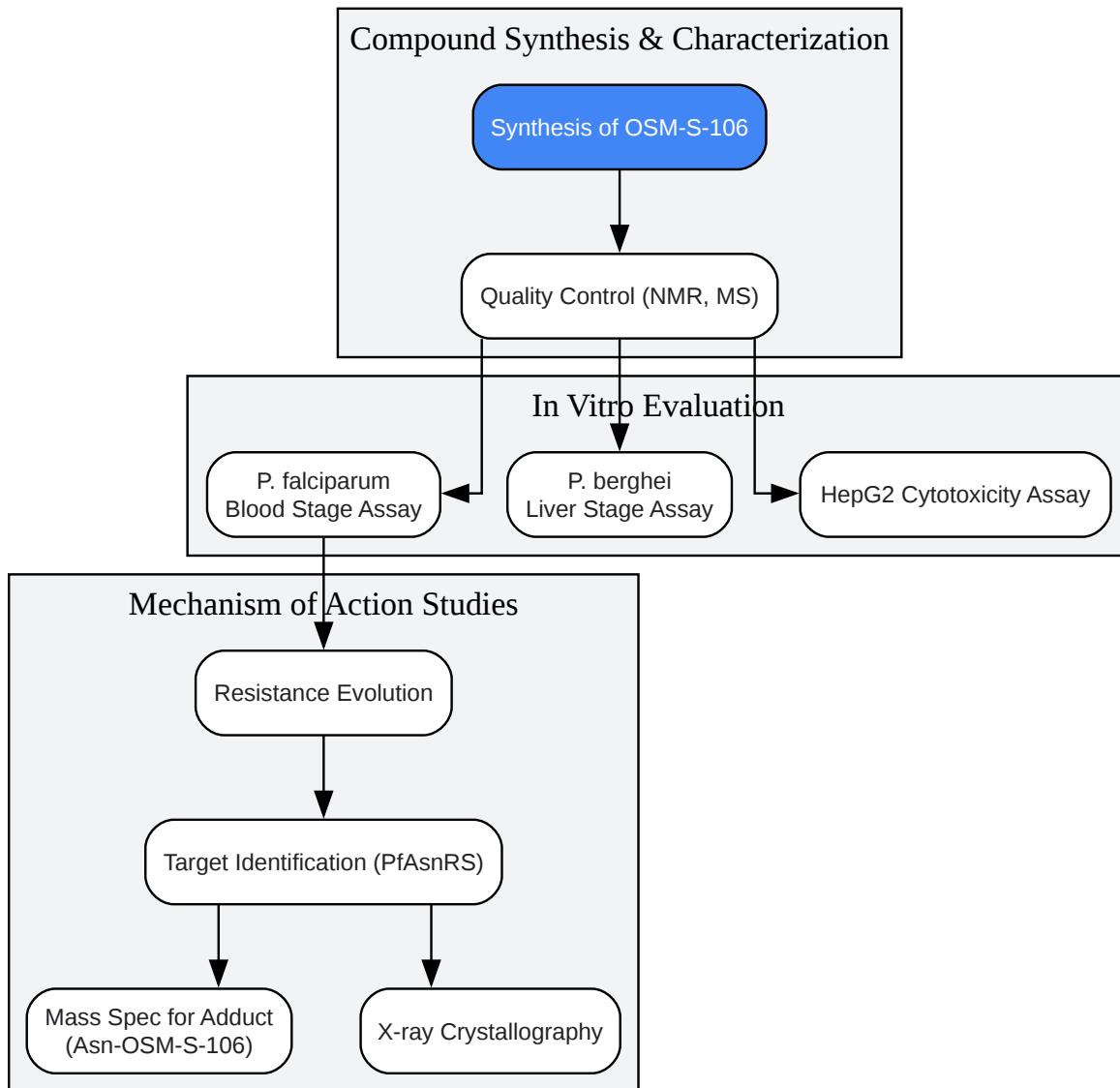
To investigate the propensity for resistance development, a single-step selection experiment was performed. An inoculum of 2.4×10^8 Dd2-B2 parasites was exposed to **OSM-S-106** at a concentration of 3 times the IC90 (508 nM). The cultures were monitored for 60 days for any signs of recrudescence. No resistant parasites emerged during this period.

Target Identification and Mechanism of Action Studies

- In Vitro Evolution of Resistance: A slow ramp-up approach was used to evolve resistance in parasite cultures, which pointed to PfAsnRS as the target.
- Mass Spectrometry: Targeted mass spectrometry was employed to confirm the formation of the Asn-**OSM-S-106** adduct within *P. falciparum*-infected red blood cells treated with **OSM-S-106**.
- Protein Translation Assay: The effect of **OSM-S-106** on protein translation was assessed by measuring the incorporation of O-propargyl-puromycin (OPP).
- X-ray Crystallography: X-ray crystallographic studies of the human AsnRS in complex with the inhibitor adduct provided insights into the structure-activity relationship and the mechanism of selectivity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of **OSM-S-106**.

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Caption: A generalized experimental workflow for the evaluation of **OSM-S-106**.

Conclusion

OSM-S-106 is a promising antimalarial compound with a novel "reaction hijacking" mechanism of action against PfAsnRS. Its potent activity against both blood and liver stages of Plasmodium, coupled with low mammalian cell toxicity and a high barrier to resistance,

underscores its potential as a candidate for further drug development. The synthetically tractable scaffold also provides opportunities for further optimization of its properties.

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